rac-Naproxen-13C,d3
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Overview
Description
rac-Naproxen-13C,d3 is a stable isotope-labeled compound, specifically a deuterated and carbon-13 labeled form of racemic Naproxen. Naproxen is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. The labeling with carbon-13 and deuterium makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Naproxen-13C,d3 involves the incorporation of carbon-13 and deuterium into the Naproxen molecule. This can be achieved through several synthetic routes, including:
Starting Material Preparation: The synthesis begins with the preparation of labeled starting materials, such as carbon-13 labeled methyl iodide and deuterated reagents.
Naphthalene Ring Formation: The labeled starting materials are then used in the formation of the naphthalene ring structure, which is a key component of the Naproxen molecule.
Methoxylation and Acylation: The naphthalene ring undergoes methoxylation and acylation reactions to introduce the methoxy and acetic acid functional groups, respectively.
Final Purification: The final product, this compound, is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of labeled starting materials are synthesized and used in the subsequent reactions.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Scale-Up and Purification: The reactions are scaled up, and the final product is purified using industrial-scale chromatography and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
rac-Naproxen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the naphthalene ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with conditions varying depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Various substituted naphthalene and acetic acid derivatives.
Scientific Research Applications
rac-Naproxen-13C,d3 has numerous applications in scientific research, including:
Pharmacokinetic Studies: The labeled compound is used to study the absorption, distribution, metabolism, and excretion of Naproxen in the body.
Metabolic Profiling: It helps in identifying and quantifying metabolites of Naproxen in biological samples.
Drug Development: The compound is used in the development and testing of new NSAIDs and related drugs.
Biological Research: It aids in understanding the biological pathways and mechanisms of action of Naproxen.
Industrial Applications: The compound is used in quality control and standardization of Naproxen formulations.
Mechanism of Action
rac-Naproxen-13C,d3 exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Naproxen: The non-labeled form of the compound.
Naproxen-d3: Deuterium-labeled Naproxen without carbon-13 labeling.
Naproxen-13C: Carbon-13 labeled Naproxen without deuterium labeling.
Uniqueness
rac-Naproxen-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry, making it particularly valuable in pharmacokinetic and metabolic studies.
Properties
IUPAC Name |
3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)(313C)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676057 |
Source
|
Record name | 2-(6-Methoxynaphthalen-2-yl)(3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216704-11-8 |
Source
|
Record name | 2-(6-Methoxynaphthalen-2-yl)(3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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